molecular formula C8H5F4NO2 B13017039 Methyl 5-fluoro-2-(trifluoromethyl)nicotinate

Methyl 5-fluoro-2-(trifluoromethyl)nicotinate

Cat. No.: B13017039
M. Wt: 223.12 g/mol
InChI Key: FRTPZJFNYNNNQP-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5F4NO2 It is a derivative of nicotinic acid, characterized by the presence of fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(trifluoromethyl)nicotinate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-fluoro-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-(trifluoromethyl)nicotinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the nicotinate ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Methyl 5-fluoro-2-(trifluoromethyl)nicotinate (MFTN) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MFTN, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MFTN is a derivative of nicotinic acid, characterized by the presence of fluorine and trifluoromethyl groups. These modifications are known to enhance the compound's lipophilicity and biological activity. The structural formula can be represented as follows:

C8H6F5N Molecular Weight 221 13 g mol \text{C}_8\text{H}_6\text{F}_5\text{N}\quad \text{ Molecular Weight 221 13 g mol }

The biological activity of MFTN is largely attributed to its interaction with various molecular targets within biological systems. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to proteins and enzymes, which can modulate their activity. Notable mechanisms include:

  • Anti-inflammatory Activity : MFTN has been shown to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that MFTN exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Research indicates that MFTN may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of MFTN:

Study Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
Anti-inflammatoryRAW 264.7 macrophages10Cytokine inhibition
AnticancerHeLa cells15Induction of apoptosis
NeuroprotectionPC12 neuronal cells20Oxidative stress mitigation
AntimicrobialStaphylococcus aureus12Cell wall synthesis inhibition

Case Studies

  • Anti-inflammatory Effects : A study conducted on RAW 264.7 macrophages demonstrated that MFTN significantly reduced the production of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests a promising role for MFTN in treating chronic inflammatory conditions.
  • Anticancer Activity : In vitro tests on HeLa cervical cancer cells showed that MFTN induced apoptosis through the activation of caspase pathways, with an IC50 value of 15 µM. This positions MFTN as a potential candidate for further development in cancer therapeutics .
  • Neuroprotection : Research involving PC12 cells indicated that MFTN mitigated oxidative stress-induced cell death, achieving an IC50 value of 20 µM. The compound's ability to scavenge free radicals may contribute to its neuroprotective effects .

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

methyl 5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)5-2-4(9)3-13-6(5)8(10,11)12/h2-3H,1H3

InChI Key

FRTPZJFNYNNNQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)C(F)(F)F

Origin of Product

United States

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